Pyridine, 2-[2-(methoxymethyl)-2H-1,2,3,4-tetrazol-5-yl]-
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Overview
Description
Pyridine, 2-[2-(methoxymethyl)-2H-1,2,3,4-tetrazol-5-yl]- is a heterocyclic compound that combines the structural features of pyridine and tetrazole.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[2-(methoxymethyl)-2H-1,2,3,4-tetrazol-5-yl]- typically involves the reaction of pyridine derivatives with tetrazole precursors under controlled conditions. One common method includes the use of methoxymethyl chloride and a tetrazole derivative in the presence of a base to facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: Pyridine, 2-[2-(methoxymethyl)-2H-1,2,3,4-tetrazol-5-yl]- can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce reduced pyridine derivatives .
Scientific Research Applications
Pyridine, 2-[2-(methoxymethyl)-2H-1,2,3,4-tetrazol-5-yl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Pyridine, 2-[2-(methoxymethyl)-2H-1,2,3,4-tetrazol-5-yl]- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use as a drug or a material .
Comparison with Similar Compounds
- Pyridine, 2-(methoxymethyl)-
- Pyridine, 2-(methoxy)-
- Tetrazole derivatives
Comparison: Pyridine, 2-[2-(methoxymethyl)-2H-1,2,3,4-tetrazol-5-yl]- is unique due to the combination of pyridine and tetrazole rings, which imparts distinct chemical properties compared to its individual components. This uniqueness makes it valuable for specific applications where both pyridine and tetrazole functionalities are desired .
Properties
CAS No. |
696630-37-2 |
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Molecular Formula |
C8H9N5O |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-[2-(methoxymethyl)tetrazol-5-yl]pyridine |
InChI |
InChI=1S/C8H9N5O/c1-14-6-13-11-8(10-12-13)7-4-2-3-5-9-7/h2-5H,6H2,1H3 |
InChI Key |
LPNQWVWHRHAPHD-UHFFFAOYSA-N |
Canonical SMILES |
COCN1N=C(N=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
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